molecular formula C8H13ClF3N B6233366 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride CAS No. 2742656-73-9

3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride

Cat. No. B6233366
CAS RN: 2742656-73-9
M. Wt: 215.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride, commonly known as TFMOCl, is an organic compound used in chemical synthesis and research. It is an important reagent in the synthesis of a variety of compounds and can be used to prepare a range of biologically active molecules. It is also used for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. TFMOCl is a versatile reagent that has a wide range of uses in organic synthesis due to its unique properties.

Mechanism of Action

TFMOCl is an organic compound that acts as a nucleophile in organic synthesis. It reacts with electrophiles to form a new covalent bond. This reaction is known as a nucleophilic substitution reaction. TFMOCl is a versatile reagent that can be used to synthesize a variety of compounds due to its unique properties.
Biochemical and Physiological Effects
TFMOCl is an organic compound that has no known biochemical or physiological effects. It is used as a reagent in chemical synthesis and research and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

TFMOCl has several advantages for use in laboratory experiments. It is a versatile reagent that can be used to synthesize a variety of compounds due to its unique properties. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that TFMOCl is an extremely reactive compound and should be handled with caution. Additionally, it is important to use the proper safety equipment when handling this compound.

Future Directions

For the use of TFMOCl include the development of new synthetic methods and the synthesis of novel compounds. Additionally, TFMOCl can be used as a reagent in the synthesis of fluorinated compounds, which can be used for a variety of applications. Additionally, TFMOCl can be used in the synthesis of peptides, peptidomimetics, and small molecules. Finally, TFMOCl can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis Methods

TFMOCl can be synthesized from 3-chloro-2-azabicyclo[2.2.2]octane (CABC) and trifluoromethanesulfonic acid (TFMSA). The reaction is carried out in aqueous acetonitrile with a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction proceeds via an intramolecular SN2 reaction to form the desired product. The reaction is complete in less than 1 hour and yields up to 92% of the desired product.

Scientific Research Applications

TFMOCl is widely used in scientific research as a reagent for the synthesis of a variety of compounds. It is used in the synthesis of biologically active molecules, such as peptides, peptidomimetics, and small molecules. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, TFMOCl can be used to prepare a range of fluorinated compounds, which can be used for a variety of applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride involves the reaction of 2-azabicyclo[2.2.2]oct-5-ene with trifluoromethyl iodide followed by hydrochloric acid to yield the final product.", "Starting Materials": [ "2-azabicyclo[2.2.2]oct-5-ene", "Trifluoromethyl iodide", "Hydrochloric acid" ], "Reaction": [ "Add 2-azabicyclo[2.2.2]oct-5-ene to a reaction flask", "Add trifluoromethyl iodide to the reaction flask", "Heat the reaction mixture to 80-90°C for 24 hours", "Add hydrochloric acid to the reaction mixture", "Cool the reaction mixture to room temperature", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by recrystallization from ethanol", "Obtain 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride as a white crystalline solid" ] }

CAS RN

2742656-73-9

Product Name

3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride

Molecular Formula

C8H13ClF3N

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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